2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide
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Description
2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C₈H₁₁BrN₂ and its molecular weight is 215.09. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . They have also been used as covalent anticancer agents .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can act as covalent inhibitors, binding to their targets and modifying them . This covalent binding can lead to the inhibition of the target’s function, which can result in the desired therapeutic effects .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against tuberculosis, suggesting they may affect the biochemical pathways associated with this disease .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against tuberculosis and cancer, suggesting they may have cytotoxic effects on these disease cells .
Biochemical Analysis
Biochemical Properties
2,3-Dihydroimidazo[1,2-a]pyridine hydrobromide has been found to interact with various enzymes and proteins. For instance, it has been shown to have inhibitory activities against phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These interactions can influence the course of biochemical reactions, making this compound a valuable tool in biochemical research .
Cellular Effects
In cellular assays, this compound has demonstrated potent antiproliferative activities against certain cell lines, such as K562 and Hut78 . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it acts as an inhibitor for PI3K and HDAC, which can lead to changes in gene expression .
Properties
IUPAC Name |
2,3-dihydroimidazo[1,2-a]pyridine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.BrH/c1-2-5-9-6-4-8-7(9)3-1;/h1-3,5H,4,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMUDWRKPYKTJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=CC2=N1.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.